2-IODO-N-METHYLBENZENE-1-SULFONAMIDE

Catalog No.
S6638696
CAS No.
125259-03-2
M.F
C7H8INO2S
M. Wt
297.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-IODO-N-METHYLBENZENE-1-SULFONAMIDE

CAS Number

125259-03-2

Product Name

2-IODO-N-METHYLBENZENE-1-SULFONAMIDE

IUPAC Name

2-iodo-N-methylbenzenesulfonamide

Molecular Formula

C7H8INO2S

Molecular Weight

297.12 g/mol

InChI

InChI=1S/C7H8INO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3

InChI Key

JTVZZAJTWRMQJX-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=CC=CC=C1I

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1I

2-Iodo-N-methylbenzene-1-sulfonamide is an organic compound characterized by the presence of an iodine atom, a methyl group, and a sulfonamide functional group attached to a benzene ring. Its chemical structure can be represented as C7H8INO2S, where the iodine atom is substituted at the ortho position relative to the sulfonamide group. This compound belongs to a broader class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry.

The reactivity of 2-iodo-N-methylbenzene-1-sulfonamide can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, making it a useful precursor for synthesizing various derivatives.
  • Sulfonamide Formation: The sulfonamide group allows for further functionalization through reactions with electrophiles, facilitating the creation of new sulfonamide derivatives.
  • Oxidation Reactions: The compound can participate in oxidation reactions, leading to the formation of sulfone derivatives or other oxidized products depending on the reagents used .

Sulfonamides, including 2-iodo-N-methylbenzene-1-sulfonamide, exhibit a range of biological activities. They are primarily recognized for their antibacterial properties, acting by inhibiting bacterial folic acid synthesis. This mechanism makes them effective against various bacterial infections. Additionally, studies have shown that modifications in the sulfonamide structure can enhance their pharmacological profiles, leading to improved efficacy and reduced side effects in therapeutic applications .

The synthesis of 2-iodo-N-methylbenzene-1-sulfonamide typically involves several key steps:

  • Formation of the Iodinated Intermediate: Starting from N-methylbenzene sulfonamide, iodine is introduced via electrophilic iodination using iodine monochloride or potassium iodide in the presence of an oxidizing agent.
  • Purification: The crude product is purified through recrystallization or column chromatography to obtain pure 2-iodo-N-methylbenzene-1-sulfonamide.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Research into the interactions of 2-iodo-N-methylbenzene-1-sulfonamide with biological targets has highlighted its potential as a lead compound for further development. Studies have focused on:

  • Binding Affinity: Investigating how well this compound binds to specific enzymes involved in bacterial metabolism.
  • Synergistic Effects: Evaluating its effectiveness when combined with other antibiotics or therapeutic agents, which may enhance its antibacterial activity or reduce resistance .

Several compounds share structural similarities with 2-iodo-N-methylbenzene-1-sulfonamide. Notable examples include:

Compound NameStructure FeaturesUnique Properties
N-MethylbenzenesulfonamideContains a methyl group and sulfonamide groupAntibacterial activity; less reactive than iodinated variants
4-IodobenzenesulfonamideIodine at para positionDifferent reactivity patterns due to position of iodine
2-BromobenzenesulfonamideBromine instead of iodineSimilar antibacterial properties but different pharmacokinetics
SulfanilamideBasic sulfanilamide structureFoundational compound for many sulfonamides; broad spectrum activity

These compounds illustrate variations in substitution patterns that affect their biological activity and chemical reactivity. The unique positioning of the iodine atom in 2-iodo-N-methylbenzene-1-sulfonamide enhances its reactivity compared to other sulfonamides, making it a valuable compound for synthetic applications and biological studies .

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

296.93205 g/mol

Monoisotopic Mass

296.93205 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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